molecular formula C12H15FO2 B3072956 3-(4-Fluorophenyl)-4-methylpentanoic acid CAS No. 1017141-75-1

3-(4-Fluorophenyl)-4-methylpentanoic acid

Cat. No.: B3072956
CAS No.: 1017141-75-1
M. Wt: 210.24 g/mol
InChI Key: LHCLRXALVOLDLT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methylpentanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a fluorine-substituted phenyl ring attached to a pentanoic acid chain

Mechanism of Action

Target of Action

This compound might interact with various proteins or enzymes in the body, but without specific studies, it’s challenging to identify the exact targets and their roles .

Mode of Action

It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking, which are common modes of interaction for many small organic molecules .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests that it might play a role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Fluorophenyl)-4-methylpentanoic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound might be involved, is known for its tolerance to various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluorotoluene with a suitable acylating agent, followed by subsequent steps to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation and purification steps. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluorophenyl)-4-methylpentanone.

    Reduction: Formation of 3-(4-Fluorophenyl)-4-methylpentanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-methylpentanoic acid
  • 3-(4-Bromophenyl)-4-methylpentanoic acid
  • 3-(4-Methylphenyl)-4-methylpentanoic acid

Uniqueness

3-(4-Fluorophenyl)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCLRXALVOLDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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